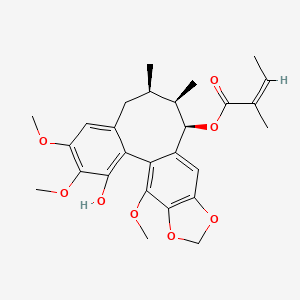
2-(3,5-Dimethylphenyl)-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dimethylphenyl)-3-methylbutanoic acid is an organic compound characterized by a phenyl ring substituted with two methyl groups at the 3 and 5 positions, and a butanoic acid moiety attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenyl)-3-methylbutanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3,5-dimethylbenzene with 3-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and typically requires refluxing the reaction mixture for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Dimethylphenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3,5-Dimethylphenyl)-3-methylbutanone or this compound.
Reduction: Formation of 2-(3,5-Dimethylphenyl)-3-methylbutanol or 2-(3,5-Dimethylphenyl)-3-methylbutanal.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(3,5-Dimethylphenyl)-3-methylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3,5-Dimethylphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biochemical effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its precise mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,5-Dimethylphenyl)propanoic acid
- 2-(3,5-Dimethylphenyl)butanoic acid
- 2-(3,5-Dimethylphenyl)pentanoic acid
Uniqueness
2-(3,5-Dimethylphenyl)-3-methylbutanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C13H18O2 |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
2-(3,5-dimethylphenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C13H18O2/c1-8(2)12(13(14)15)11-6-9(3)5-10(4)7-11/h5-8,12H,1-4H3,(H,14,15) |
Clé InChI |
XEFOLHGLMYKODV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C(C(C)C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2,5-diazaspiro[3.4]octane](/img/structure/B13074383.png)
![3-methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13074386.png)

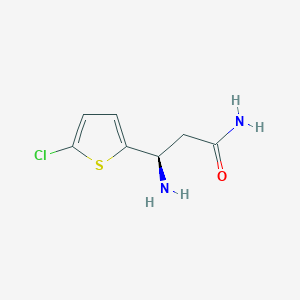
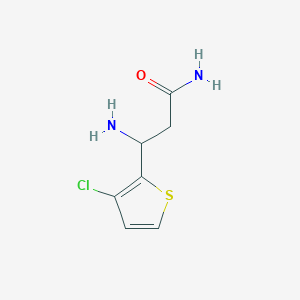


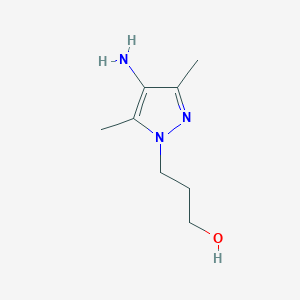
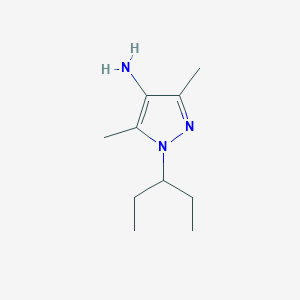
![1-[2-(Oxan-4-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13074431.png)


![3,6,6-Trimethyl-4H,5H,6H-thieno[3,2-b]pyrrole](/img/structure/B13074466.png)
